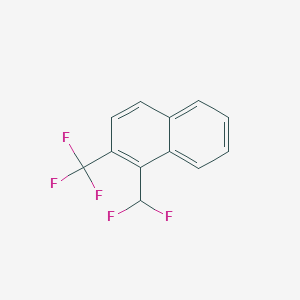
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene typically involves radical difluoromethylation and trifluoromethylation reactions. These reactions are often carried out using difluoromethyl and trifluoromethyl radical precursors under specific conditions to ensure high efficiency and selectivity .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of photochemical reactions and metal-free catalysts can also be employed to achieve the desired product with minimal environmental impact .
化学反応の分析
Types of Reactions: 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
科学的研究の応用
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation
作用機序
The mechanism by which 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
類似化合物との比較
- 1-(Difluoromethyl)naphthalene
- 2-(Trifluoromethyl)naphthalene
- 1-(Trifluoromethyl)-2-(difluoromethyl)naphthalene
Comparison: Compared to its analogs, 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exhibits unique properties due to the combined presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability, lipophilicity, and ability to participate in diverse chemical reactions. These attributes make it a more versatile and valuable compound for various applications .
特性
分子式 |
C12H7F5 |
|---|---|
分子量 |
246.18 g/mol |
IUPAC名 |
1-(difluoromethyl)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H |
InChIキー |
DFWGITYQQPZCSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


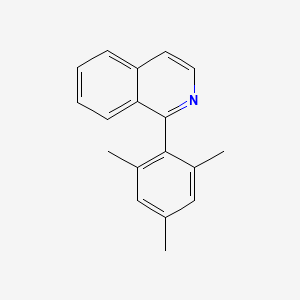
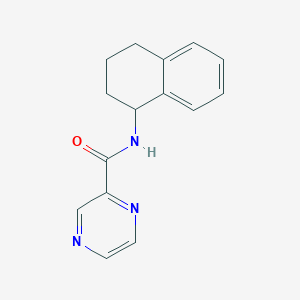
![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
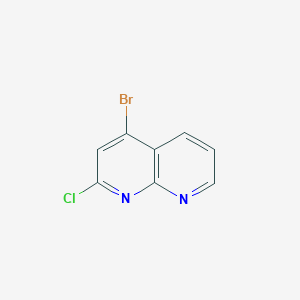


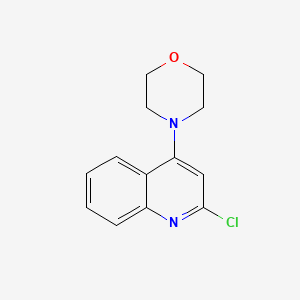
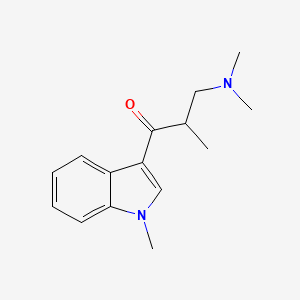
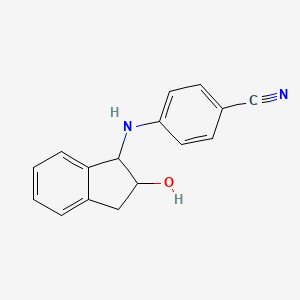
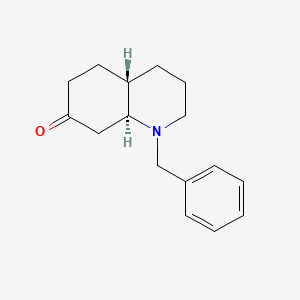


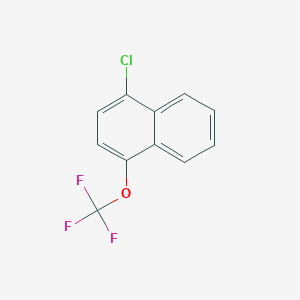
![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)
